Benzonitrile, 2-amino-5-(bromomethyl)-

Organic Synthesis Medicinal Chemistry Nucleophilic Substitution

2-Amino-5-(bromomethyl)benzonitrile is a critical aminobenzonitrile building block featuring a reactive bromomethyl group at the 5-position that enables efficient SN2 nucleophilic substitution and cross-coupling chemistry impossible with non-functionalized analogs. This high-purity (≥95%) intermediate is essential for medicinal chemistry SAR studies, custom chemical probe synthesis, and agrochemical lead optimization. Choose this compound over common 5-bromo or 5-methyl variants to eliminate extra synthetic steps and accelerate your discovery timeline. Available for R&D procurement with global shipping.

Molecular Formula C8H7BrN2
Molecular Weight 211.06 g/mol
CAS No. 1260811-98-0
Cat. No. B3227274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzonitrile, 2-amino-5-(bromomethyl)-
CAS1260811-98-0
Molecular FormulaC8H7BrN2
Molecular Weight211.06 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CBr)C#N)N
InChIInChI=1S/C8H7BrN2/c9-4-6-1-2-8(11)7(3-6)5-10/h1-3H,4,11H2
InChIKeyBASHRLOGWLSYGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzonitrile, 2-amino-5-(bromomethyl)- (CAS 1260811-98-0): An Overview of this Aminobenzonitrile Building Block and its Procurement Considerations


Benzonitrile, 2-amino-5-(bromomethyl)- (CAS 1260811-98-0) is a polysubstituted aromatic building block belonging to the aminobenzonitrile class of compounds [1]. Its structure is defined by a benzonitrile core bearing an amino group at the 2-position and a reactive bromomethyl substituent at the 5-position, with a molecular formula of C8H7BrN2 and a molecular weight of 211.06 g/mol . This compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and agrochemical research . Its physicochemical properties include a predicted density of 1.6±0.1 g/cm³ and a predicted boiling point of 345.3±32.0 °C at 760 mmHg .

Why Generic Substitution Fails: Understanding the Unique Reactive Profile of Benzonitrile, 2-amino-5-(bromomethyl)- (CAS 1260811-98-0)


Generic substitution among aminobenzonitrile derivatives is not feasible due to significant functional group-dependent divergence in both chemical reactivity and physical properties. While close analogs like 2-amino-5-bromobenzonitrile (CAS 39263-32-6) or 2-amino-5-methylbenzonitrile (CAS 5925-93-9) share the core scaffold, the presence of the benzylic bromomethyl group in the target compound imparts unique and highly specific reactivity . This functional handle is crucial for nucleophilic substitution and cross-coupling reactions that are not possible with the analogous methyl or bromo-substituted compounds, which serve as different synthetic nodes . Furthermore, the replacement of the 5-position substituent dramatically alters the compound's physical state and properties. For instance, the 5-bromo and 5-chloro analogs are stable, high-melting solids (mp 93-98°C and 94-99°C, respectively), whereas the 5-bromomethyl derivative is predicted to have a much lower melting point, impacting its handling and formulation requirements . The evidence below provides a quantitative basis for these critical differences, guiding the scientific selection of the appropriate building block.

Product-Specific Quantitative Evidence Guide: Benzonitrile, 2-amino-5-(bromomethyl)- (CAS 1260811-98-0)


Distinct Reactivity Profile: Bromomethyl vs. Methyl Substituent in Aminobenzonitrile Scaffolds

The defining feature of Benzonitrile, 2-amino-5-(bromomethyl)- is the presence of a benzylic bromomethyl group, which acts as an excellent leaving group in nucleophilic substitution reactions . This contrasts sharply with its direct structural analog, 2-amino-5-methylbenzonitrile (CAS 5925-93-9), which lacks this reactive handle. While the methyl analog can undergo oxidation or radical halogenation to install a reactive center, these are separate, often lower-yielding synthetic steps. The bromomethyl group enables direct, high-yielding S_N2 reactions, drastically simplifying the synthesis of complex molecules. This difference in functional group capability is a primary driver for selecting the bromomethyl compound as a synthetic intermediate.

Organic Synthesis Medicinal Chemistry Nucleophilic Substitution

Differential Reactivity and Synthetic Utility: Bromomethyl vs. Bromo Substituent

The target compound's bromomethyl group provides a distinct reactive center compared to the 5-bromo substituent found in 2-amino-5-bromobenzonitrile (CAS 39263-32-6). The bromo analog is primarily used in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which require specialized catalysts and conditions . In contrast, the bromomethyl group in the target compound is primed for nucleophilic displacement without the need for metal catalysts, offering a complementary and often simpler pathway for molecular diversification . This difference in reaction manifold allows chemists to choose the appropriate building block based on the desired transformation sequence in a synthetic route.

Cross-Coupling Nucleophilic Substitution Synthetic Methodology

Divergent Physical State and Handling Requirements vs. 5-Bromo and 5-Chloro Analogs

The physical state of Benzonitrile, 2-amino-5-(bromomethyl)- is predicted to be significantly different from its 5-bromo and 5-chloro analogs, which are known to be stable, crystalline solids with well-defined melting points. Specifically, 2-amino-5-bromobenzonitrile has a melting point range of 93-98°C , and 2-amino-5-chlorobenzonitrile melts at 94-99°C [1]. The introduction of the bromomethyl group drastically alters the intermolecular forces, likely resulting in a lower melting point or even a liquid state at room temperature . This physical difference necessitates different storage, handling, and formulation protocols during procurement and use, which can impact the overall workflow in a research or industrial setting.

Physical Properties Procurement Formulation

Implications of Bromomethyl Reactivity in Medicinal Chemistry Probe Development

The unique reactivity of the bromomethyl group is leveraged in the design of chemical probes for target identification. While the specific compound Benzonitrile, 2-amino-5-(bromomethyl)- may not be a direct inhibitor, its structural motif is found in fragments of molecules that bind to bromodomain-containing proteins, such as BRD4, with nanomolar affinity [1]. For example, a related benzonitrile derivative (BDBM50457495) shows a Ki of 1.20 nM against BRD4 bromodomain 1 and 2.5 nM against bromodomain 2 [1]. The bromomethyl group in the target compound provides a reactive handle for conjugating a molecular scaffold to a reporter tag (e.g., biotin, fluorophore) or an affinity matrix. This is a classic 'tool compound' approach for pull-down experiments and target engagement studies, a capability not offered by the non-reactive 5-bromo or 5-methyl analogs . This makes the bromomethyl compound a valuable starting material for creating custom chemical probes.

Chemical Probes Target Engagement Bromodomain Inhibition

High-Value Application Scenarios for Benzonitrile, 2-amino-5-(bromomethyl)- (CAS 1260811-98-0) Driven by Differential Evidence


Synthesis of Complex Molecular Scaffolds via Nucleophilic Substitution

This compound is an ideal starting material for building diverse molecular libraries through S_N2 reactions . The benzylic bromomethyl group readily reacts with a wide range of nucleophiles (e.g., amines, thiols, alkoxides) to introduce new functionality at the 5-position. This is particularly valuable in medicinal chemistry for rapidly exploring structure-activity relationships (SAR) around a benzonitrile core, where the 5-bromo or 5-methyl analogs would be unreactive or require additional synthetic steps [1].

Precursor for Chemical Probe and Affinity Reagent Synthesis

The compound's reactive bromomethyl group makes it a key precursor for creating custom chemical probes . By conjugating it to a suitable linker and a reporter tag (e.g., biotin or a fluorophore), researchers can generate tools for target identification, cellular target engagement studies, and pull-down assays to investigate the mechanism of action of bioactive molecules that incorporate this aminobenzonitrile scaffold [1]. This application is not feasible with the analogous non-reactive building blocks.

Agrochemical Intermediate for Selective Functional Group Installation

In agrochemical research, the compound serves as a versatile intermediate for synthesizing novel herbicides, fungicides, or insecticides . The bromomethyl group allows for the selective and efficient attachment of various agrochemically relevant moieties, such as heterocycles or substituted amines, to the benzonitrile core. This enables the exploration of new chemical space for crop protection agents, a path not accessible using the 5-bromo or 5-methyl starting materials without additional, potentially costly, synthetic manipulations [1].

Development of Novel Kinase or Bromodomain Inhibitor Scaffolds

While the compound itself may not be a potent inhibitor, it is a valuable fragment for constructing more complex molecules that target enzymes like kinases or bromodomains . The benzonitrile core is a privileged structure in medicinal chemistry, and the bromomethyl group provides a crucial attachment point for introducing diverse pharmacophores. This allows medicinal chemists to build and optimize novel inhibitors with potentially improved potency and selectivity profiles, leveraging the known binding affinity of related benzonitrile derivatives (e.g., Ki = 1.20 nM for BRD4) [1].

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